molecular formula C12H23BO2 B6604046 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane CAS No. 1613271-47-8

4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane

Cat. No. B6604046
CAS RN: 1613271-47-8
M. Wt: 210.12 g/mol
InChI Key: ADNQSOFLDLTHMJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane (TMD) is an important organic compound that has been studied extensively in the scientific community. It is a versatile compound with a wide range of applications, including synthesis methods and scientific research applications. TMD is also known for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane has been studied extensively in the scientific community and has been found to have numerous applications. It has been used as a reagent for the synthesis of various compounds, such as amides, esters, and alcohols. It has also been used as a catalyst for the synthesis of polymers and as a ligand for the coordination of metal ions. Additionally, this compound has been used as a model compound for studying the mechanism of action of other organic compounds.

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane is not completely understood. However, it is believed that it plays an important role in the synthesis of other compounds. In the Williamson ether synthesis, this compound acts as a nucleophile, attacking the alkyl halide and forming an ether. In the Wittig reaction, this compound acts as a base, abstracting a proton from the phosphonium salt and forming an alkene. In the Stork enamine reaction, this compound acts as an electrophile, reacting with the amine to form an enamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some beneficial effects on the human body. It has been shown to have antioxidant and anti-inflammatory properties, which may be useful for treating certain conditions. Additionally, this compound may be useful for treating diabetes, as it has been shown to reduce blood sugar levels.

Advantages and Limitations for Lab Experiments

4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and widely available. Additionally, it is relatively stable under laboratory conditions and can be used in a variety of synthesis methods. However, this compound is not soluble in water and may be difficult to work with in aqueous solutions. Additionally, it is not a very reactive compound and may require the use of catalysts or other reagents to facilitate its reaction.

Future Directions

The future of 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane is promising. It is a versatile compound with a wide range of applications and potential uses. Future research should focus on further understanding the biochemical and physiological effects of this compound, as well as exploring new methods for its synthesis and use in scientific research. Additionally, further research should be done to explore the potential uses of this compound in medicine, such as its use as an antioxidant or anti-inflammatory agent. Finally, further research should be done to explore the potential use of this compound in the synthesis of polymers and other compounds.

Synthesis Methods

4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane is synthesized using a variety of methods, including the Williamson ether synthesis, the Wittig reaction, and the Stork enamine reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide ion to form an ether. The Wittig reaction involves the reaction of an alkyl halide with a phosphonium salt to form an alkene. The Stork enamine reaction involves the reaction of an aldehyde or ketone with an amine to form an enamine. All three methods can be used to synthesize this compound in a laboratory setting.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO2/c1-9(2)8-10(3)13-14-11(4,5)12(6,7)15-13/h9H,3,8H2,1-2,4-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNQSOFLDLTHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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